6-クロロクロマン-2-オン

概要

説明

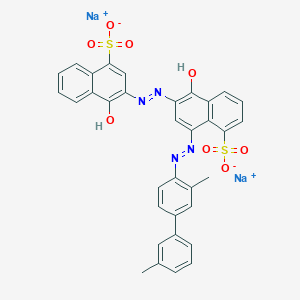

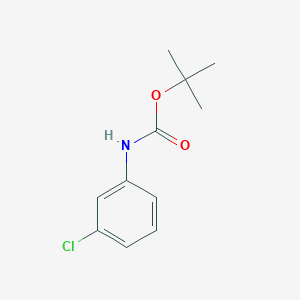

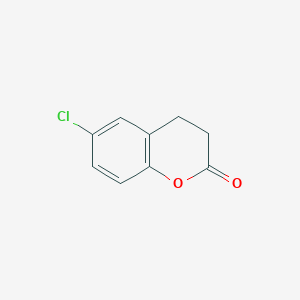

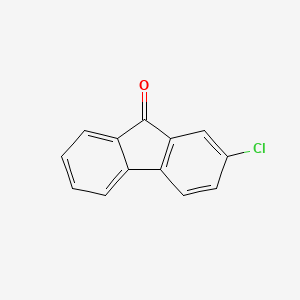

6-Chloro-2-chromanone is a chemical compound with the molecular formula C9H7ClO2 . It is a white solid and is used as a chemical and organic intermediate for pharmaceuticals . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It is used as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .Physical And Chemical Properties Analysis

6-Chloro-2-chromanone is a white solid . It has a molecular weight of 182.61 .科学的研究の応用

抗炎症作用

クロマン誘導体は、癌、アルツハイマー病、糖尿病、アテローム性動脈硬化症、心血管疾患など、さまざまな炎症関連疾患の病態メカニズムにおいて重要な役割を果たしていることが明らかになっています。 これらの局所的な感染や損傷に対する防御反応は、治療介入において重要です .

神経保護効果

インビトロ研究では、特定のクロマン誘導体が、アルツハイマー病に関連するアミロイドβ(Aβ)プラークに高い結合親和性を示すことが示されています。 これは、神経変性疾患の治療法開発における潜在的な用途を示唆しています .

抗酸化作用

クロマンは、抗酸化作用と関連付けられており、これは体内の酸化ストレスに対抗するのに役立ちます。 この特性は、酸化損傷が重要な要因である疾患の予防と治療に不可欠です .

抗HIV活性

一部のクロマン誘導体は、抗HIV特性を示しており、抗レトロウイルス療法の開発における潜在的な使用を示唆しています .

抗がんの可能性

クロマンは、抗乳がん特性について研究されており、乳がんを標的とする治療薬の設計と合成における化学合成子としての使用が示唆されています .

複雑なフラボノイドの合成

クロマンは、さまざまな生物活性を持つ複雑なフラボノイドの合成に関与しており、伝統医学や栄養補助食品として使用されています .

光酸化触媒

クロマン-2-オンの可視光合成には光酸化触媒が関与しており、環境に優しい条件下で有機合成の中間体として機能できるグリーンケミストリー用途における役割を示しています .

汎用性の高い生物学的足場

クロマン足場は、合成技術から医薬品研究における重要な中間体としての役割まで、さまざまな用途を持つ汎用性の高い生物学的に魅力的な足場です .

各用途の詳細については、さらなる調査と分析が必要です。

クロマン-A特権治療足場:概要 可視光合成による4置換クロマン-2-オンおよび2… 2H/4H-クロメン-汎用性の高い生物学的に魅力的な足場 二重の抗乳がん特性を持つクロマン誘導体の設計と合成

Safety and Hazards

While specific safety and hazard information for 6-Chloro-2-chromanone was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, including chemical impermeable gloves, is advised .

作用機序

Target of Action

6-Chloro-chroman-2-one, a derivative of chromanone, is a heterobicyclic compound . Chromanone derivatives have been found to exhibit a wide range of biological activities . The primary targets of chromanone derivatives include enzymes such as aromatase and pteridine reductase-1 . Aromatase is a key enzyme in estrogen biosynthesis, making it a significant target for the treatment of estrogen-dependent breast cancer . Pteridine reductase-1 is a target for antiparasitic activity .

Mode of Action

The interaction of 6-Chloro-chroman-2-one with its targets leads to inhibition of the enzymes’ activities . For instance, when interacting with aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels and potentially slowing the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The action of 6-Chloro-chroman-2-one affects several biochemical pathways. In the case of aromatase inhibition, it impacts the biosynthesis of estrogen from androgens . When targeting pteridine reductase-1, it influences the metabolic pathways of parasites, leading to their inhibition .

Result of Action

The molecular and cellular effects of 6-Chloro-chroman-2-one’s action depend on its targets. By inhibiting aromatase, it can potentially slow the growth of estrogen-dependent breast cancer cells . Its antiparasitic activity, resulting from the inhibition of pteridine reductase-1, leads to significant inhibition against parasites like T. brucei and L. infantum .

生化学分析

Biochemical Properties

6-Chloro-2-chromanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, chromanone derivatives, including 6-Chloro-2-chromanone, have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties . These interactions often involve the modulation of enzyme activity, such as inhibition of acetylcholinesterase and activation of antioxidant enzymes . The presence of the chlorine atom enhances the compound’s ability to interact with specific biomolecules, leading to its diverse biological effects.

Cellular Effects

6-Chloro-2-chromanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chromanone derivatives, including 6-Chloro-2-chromanone, have shown antiparasitic activity by targeting specific enzymes in parasites . Additionally, these compounds can modulate cell signaling pathways involved in inflammation and oxidative stress, thereby affecting gene expression and cellular responses . The impact on cellular metabolism includes alterations in energy production and utilization, which can influence cell survival and function.

Molecular Mechanism

The molecular mechanism of 6-Chloro-2-chromanone involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, chromanone derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . Additionally, 6-Chloro-2-chromanone can influence gene expression by modulating transcription factors and signaling pathways. These molecular interactions contribute to the compound’s therapeutic potential and its ability to modulate various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-chromanone can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that chromanone derivatives, including 6-Chloro-2-chromanone, exhibit varying degrees of stability under different conditions . The degradation products can also have distinct biological activities, which may contribute to the overall effects observed in in vitro and in vivo studies. Long-term exposure to 6-Chloro-2-chromanone can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Chloro-2-chromanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed. For example, high doses of chromanone derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . The threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of 6-Chloro-2-chromanone in preclinical studies.

Metabolic Pathways

6-Chloro-2-chromanone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, contributing to its biological effects. For instance, chromanone derivatives have been shown to modulate the activity of enzymes involved in lipid metabolism and energy production . The interactions with metabolic enzymes can lead to changes in the levels of key metabolites, affecting cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 6-Chloro-2-chromanone within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, chromanone derivatives have been shown to be transported across cell membranes by specific transporters, affecting their intracellular concentrations and distribution . The localization of 6-Chloro-2-chromanone within specific cellular compartments can also influence its activity and function.

Subcellular Localization

The subcellular localization of 6-Chloro-2-chromanone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, chromanone derivatives have been observed to localize within the mitochondria, where they can influence mitochondrial function and energy production . The subcellular distribution of 6-Chloro-2-chromanone can affect its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

6-chloro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMNLXQACWRZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295781 | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-63-3 | |

| Record name | 4377-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)

![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)

![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)